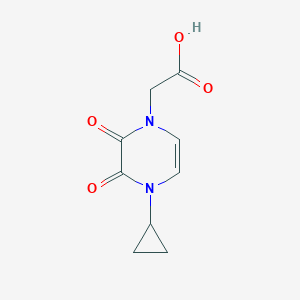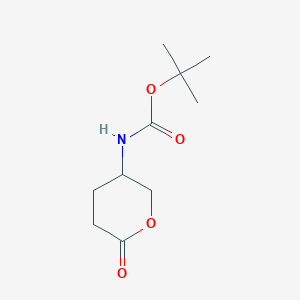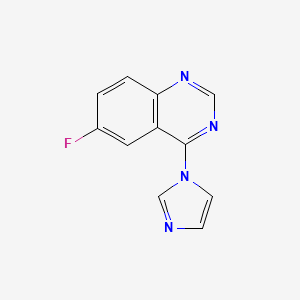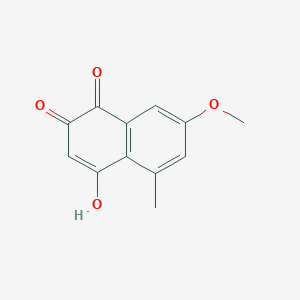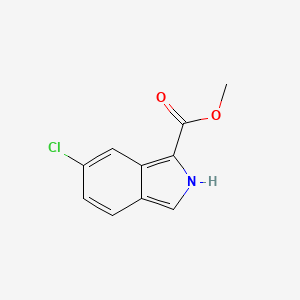![molecular formula C12H11NOS B11890733 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-methylnaphthalene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors involved in critical biological pathways. This interaction can lead to the inhibition or activation of these targets, resulting in the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-2-amine
- 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine
- 2-Methylthieno[2’,3’:3,4]benzo[2,1-d]thiazol-5-ol
Uniqueness
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol is unique due to its specific substitution pattern and the presence of both a thiazole and a naphthalene ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C12H11NOS |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
2-methyl-1,2-dihydrobenzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C12H11NOS/c1-7-13-12-9-5-3-2-4-8(9)10(14)6-11(12)15-7/h2-7,13-14H,1H3 |
Clé InChI |
PTIZIEOYMNAOPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1NC2=C(S1)C=C(C3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


